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Compound of Interest

Compound Name: 2-Benzothiazoleacetyl chloride

CAS No.: 500532-59-2

Cat. No.: B11773985

Get Quote

Executive Summary
2-Benzothiazoleacetyl chloride is a critical electrophilic intermediate used in the synthesis of

bioactive heterocyclic compounds, including antitumor agents, antimicrobial drugs, and rubeola

virus inhibitors. Its high reactivity, derived from the acyl chloride functionality fused to the

electron-deficient benzothiazole core, presents specific challenges in spectroscopic

characterization.

This guide provides a rigorous technical analysis of the spectroscopic signatures (NMR, IR,

MS) required to validate the identity and purity of 2-benzothiazoleacetyl chloride. Unlike

stable esters, this compound is moisture-sensitive; therefore, the protocols described below

emphasize differentiation from the hydrolysis product (2-benzothiazoleacetic acid), which is the

most common impurity encountered in the laboratory.
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Critical Note on CAS Registry: Researchers should note that CAS 29182-42-1 is frequently

associated with the ethyl ester derivative (Ethyl 2-benzothiazoleacetate) in commercial

databases. The acid chloride (often generated in situ or custom synthesized) typically bears the

CAS 500532-59-2. This guide focuses exclusively on the Acid Chloride form.

Part 1: Synthesis & Sample Integrity (The
Foundation)
Before interpreting spectra, one must ensure the sample has not degraded. The conversion of

the parent acid to the chloride typically utilizes thionyl chloride (SOCl

) or oxalyl chloride.

The "Dry-Path" Protocol
Spectroscopic artifacts arise primarily from moisture. The following workflow ensures that the

data you collect represents the chloride, not the hydrolyzed acid.
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Figure 1: Critical workflow for the synthesis and anaerobic preparation of 2-
benzothiazoleacetyl chloride for spectroscopic analysis.

Part 2: Infrared Spectroscopy (IR)
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The Quick Quality Control Check

IR is the fastest method to confirm conversion. The acyl chloride carbonyl stretch is significantly

shifted compared to the carboxylic acid precursor due to the inductive electron-withdrawing

effect of the chlorine atom.

Diagnostic Bands[1]

Functional Group

Frequency (

, cm

)

Intensity Mechanistic Insight

C=O[1] (Acyl

Chloride)
1790 – 1815 Strong

Primary Indicator.

Shifted +90 cm

vs. acid (1710 cm

) due to Cl

electronegativity

shortening the C=O

bond.

C=N (Benzothiazole) 1600 – 1640 Medium

Characteristic

stretching of the

thiazole ring system.

C-H (Aromatic) 3030 – 3060 Weak
Standard aromatic

stretches.

C-Cl 600 – 800 Medium

Often obscured by

fingerprint region, but

distinct from OH

bends.

-OH (Absence) N/A N/A

Purity Check. A broad

band at 2500–3300

cm

indicates hydrolysis to

the carboxylic acid.
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Technical Insight: If you observe a "doublet" carbonyl peak (e.g., 1800 and 1710 cm

), your reaction is incomplete or the sample has hydrolyzed.

Part 3: Nuclear Magnetic Resonance (NMR)
Structural Confirmation

For NMR, the solvent choice is paramount. Do not use DMSO-d

unless absolutely necessary and dry, as it is hygroscopic and can promote hydrolysis or react
with the acid chloride. CDCl

(anhydrous) is the standard.

H NMR Data (400 MHz, CDCl )
The methylene (

) protons are the most sensitive reporters of the functional group change.

Position
Shift (

, ppm)
Multiplicity Integration Assignment

-CH 4.60 – 4.75 Singlet (s) 2H

Diagnostic Peak.

Downfield shift

vs. Acid (~4.10

ppm) and Ester

(~4.20 ppm).

Ar-H (4) 7.95 – 8.05 Doublet (d) 1H

Protons on the

benzene ring

adjacent to the

thiazole.

Ar-H (7) 7.80 – 7.90 Doublet (d) 1H

Ar-H (5,6) 7.40 – 7.55 Multiplet (m) 2H

Differentiation Logic:
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Acid Chloride:

~4.7 ppm (Deshielded by Cl).

Carboxylic Acid:

~4.1 ppm.

Ethyl Ester:

~4.2 ppm (plus ethyl quartet/triplet).

C NMR Data (100 MHz, CDCl )

Carbon Type
Shift (

, ppm)
Assignment

C=O (Carbonyl) 170.5 – 172.0

Distinct from acid (typically

~174-176) and ester (~168-

170).

C2 (Benzothiazole) 163.0 – 165.0

The quaternary carbon

connecting the ring to the

acetyl group.

C3a/C7a (Bridgehead) 152.0 / 135.0 Aromatic bridgehead carbons.

-CH 48.0 – 52.0 Methylene carbon.

Ar-C 121.0 – 127.0 Remaining aromatic carbons.

Part 4: Mass Spectrometry (MS)
Identity & Isotopic Verification

Acid chlorides are difficult to analyze via ESI (Electrospray Ionization) because the

methanol/water mobile phase instantly converts them to esters or acids. EI (Electron Impact) or

Direct Insertion Probe (DIP) is recommended. If ESI is the only option, the sample is usually

derivatized in situ with methanol to detect the methyl ester.
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Key MS Features (EI, 70 eV)
Formula: C

H

ClNOS

Molecular Weight: 211.67 g/mol
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m/z (Ion) Abundance Interpretation

211 / 213 Medium

Molecular Ion [M]

. Shows the characteristic 3:1

Chlorine isotope ratio (

Cl /

Cl).

176 High

[M – Cl]

. Formation of the acylium ion

(C

H

NOS

).

148 Base Peak

[M – COCl]

. Loss of the acetyl chloride

group or sequential loss of Cl

and CO to form the resonance-

stabilized benzothiazole cation

(C

H

NS

).

Fragmentation Pathway[3]
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Figure 2: Proposed EI-MS fragmentation pathway for 2-benzothiazoleacetyl chloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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